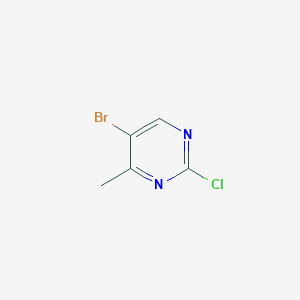

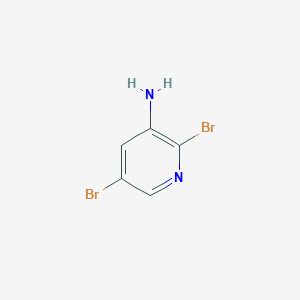

5-Brom-2-chlor-4-methylpyrimidin

Übersicht

Beschreibung

5-Bromo-2-chloro-4-methylpyrimidine is a halogenated pyrimidine derivative that serves as an intermediate in the synthesis of various chemically and pharmaceutically significant compounds. The presence of bromine and chlorine substituents on the pyrimidine ring makes it a versatile reactant for further functionalization through various organic reactions, including palladium-catalyzed cross-coupling reactions , nucleophilic aromatic substitution , and halogen dance reactions .

Synthesis Analysis

The synthesis of halogenated pyrimidines, such as 5-bromo-2-chloro-4-methylpyrimidine, often involves selective halogenation and cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine, a closely related compound, is synthesized and used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to produce various substituted pyrimidines . Similarly, 5-bromo-2,2'-bipyrimidines can be synthesized through bromination of 2,2'-bipyrimidine . These methods highlight the potential pathways for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines is often characterized by X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the product's structure was analyzed using X-ray crystallography, revealing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . This analysis provides insights into the molecular geometry and crystal packing, which are crucial for understanding the reactivity and interaction of the compound.

Chemical Reactions Analysis

5-Bromo-2-chloro-4-methylpyrimidine can undergo various chemical reactions, including palladium-catalyzed C-C coupling and nucleophilic aromatic substitution. For instance, 5-bromopyrimidine has been shown to react with bithiophene and its analogues in the presence of a palladium catalyst to give aryl-substituted pyrimidines . Additionally, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been synthesized and used to generate pentasubstituted pyridines , indicating the potential for the compound of interest to participate in similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines can be studied through vibrational spectroscopy and quantum chemical calculations. The vibrational analyses of polarized Raman and infrared spectra have been used to assign the normal vibrations of compounds like 5-bromo-2-chloro-4-methylpyrimidine . Quantum chemical calculations provide information on the geometrical, conformational, and spectroscopic parameters, as well as the nonlinear optical properties of related compounds . These analyses are essential for understanding the electronic structure and reactivity of the compound.

Wissenschaftliche Forschungsanwendungen

Synthese von SGLT2-Inhibitoren

5-Brom-2-chlor-4-methylpyrimidin: ist ein wichtiger Zwischenprodukt bei der Synthese von SGLT2-Inhibitoren, einer Klasse von Medikamenten, die zur Behandlung von Diabetes eingesetzt werden . Diese Inhibitoren wirken, indem sie die Rückresorption von Glukose in den Nieren verhindern und so den Blutzuckerspiegel senken. Die Verbindung wird durch einen mehrstufigen Prozess synthetisiert, der von Dimethylterephthalat ausgeht und Nitrierung, Hydrolyse, Hydrierung, Veresterung, Bromierung und Diazotierung umfasst .

Entwicklung von Antidiabetika

Die Rolle der Verbindung bei der Entwicklung von Antidiabetika ist aufgrund der weltweit zunehmenden Prävalenz von Diabetes von Bedeutung. Sie dient als Baustein für die Herstellung neuer Medikamente mit neuartigen Zielstrukturen und Mechanismen, die für eine effektivere Kontrolle der Hyperglykämie unerlässlich sind .

Chemische Forschung und industrielle Skalierung

In der chemischen Forschung wurde This compound zur Entwicklung praktischer industrieller Prozesse eingesetzt. Die Synthese wurde erfolgreich skaliert, was das Potenzial der Verbindung für die großtechnische Produktion mit erheblicher Kostensenkung unterstreicht, was für die Pharmaindustrie entscheidend ist .

Wirkmechanismus

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statement is H302 . The precautionary statements are P301 + P312 + P330 . It should be noted that conditions to avoid include heat, flames, and sparks. Materials to avoid include oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide .

Zukünftige Richtungen

The specific future directions for the research and application of 5-Bromo-2-chloro-4-methylpyrimidine are not detailed in the available resources .

Relevant Papers

One relevant paper titled “Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons” was found . The paper reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Eigenschaften

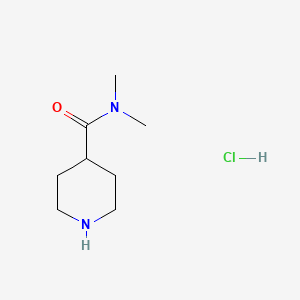

IUPAC Name |

5-bromo-2-chloro-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIALSLVGUGOODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609033 | |

| Record name | 5-Bromo-2-chloro-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

633328-95-7 | |

| Record name | 5-Bromo-2-chloro-4-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloro-4-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)

![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)